molecular formula C16H14N2O2 B14737977 2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 6284-54-4

2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14737977
CAS No.: 6284-54-4
M. Wt: 266.29 g/mol
InChI Key: UZGFGLFLWJGPMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method is the reaction of phthalic anhydride with 5-amino-2-methylbenzylamine under solventless conditions, which is both environmentally friendly and cost-effective .

Industrial Production Methods

Industrial production methods for isoindole-1,3-dione derivatives often involve large-scale condensation reactions using phthalic anhydride and appropriate amines. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different isoindole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways. These interactions contribute to its biological effects and therapeutic potential .

Properties

CAS No.

6284-54-4

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C16H14N2O2/c1-10-6-7-12(17)8-11(10)9-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-8H,9,17H2,1H3

InChI Key

UZGFGLFLWJGPMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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